Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
Description
Ethyl 2-cyano-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetate is a cyanoacetate derivative featuring a sulfolane (1,1-dioxothiolan) moiety, a five-membered saturated ring containing a sulfone group. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-2-14-9(11)8(5-10)7-3-4-15(12,13)6-7/h7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGBZEUFVCDDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of ethyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate.
Substitution: Formation of 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Glycinate Derivatives with Pyridinyl Substituents
Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (compound 7) and its dimethylamino derivative (compound 9) are synthesized via reactions of ethyl glycinate hydrochloride with cyano-containing precursors, yielding 88% and 72%, respectively . These compounds share the ethyl cyanoacetate backbone but incorporate pyridinyl groups instead of sulfolane.
Sulfonate Ester Coupling Reagents
Ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate (NpsOXY) and ethyl 2-cyano-2-(tosyloxyimino)acetate (TsOXY) are sulfonate ester-type peptide coupling reagents. These compounds excel in suppressing racemization and enhancing coupling efficiency compared to traditional benzotriazole-based reagents . While the target compound lacks the sulfonyloxyimino group critical for peptide bond formation, its sulfolane moiety could stabilize transition states in analogous reactions.
Indolinone-Based Cyanoacetates
Ethyl 2-cyano-2-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)acetate (77e) and its 5-methoxy analogue (77b) are synthesized via condensation of ethyl cyanoacetate with substituted indoline-2,3-diones, yielding 37% and 98%, respectively . The dramatic yield difference highlights the electronic effects of substituents: electron-donating methoxy groups enhance reactivity, whereas electron-withdrawing fluoro groups may hinder condensation. The target compound’s sulfolane group, being electron-withdrawing, could similarly reduce reaction efficiency unless compensated by its conformational rigidity.
Thiazole Acetic Acid Derivatives
2-[2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid shares the sulfolane group with the target compound but replaces the cyanoacetate with a thiazole-acetic acid moiety . This contrasts with the target compound’s cyanoacetate group, which is more reactive toward nucleophiles, enabling diverse functionalizations (e.g., cycloadditions or Michael additions) .
Imidazole Cycloaddition Products
Ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives are formed via [3+2] cycloadditions, showcasing the versatility of the cyanoacetate group in forming nitrogen-containing heterocycles . For instance, the sulfone’s electron-withdrawing nature might accelerate reactions requiring electron-deficient dienophiles.
Biological Activity
Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate (CAS Number: 17134-14-4) is a chemical compound notable for its unique structural features, including a thiolane ring and a cyano group. This compound has attracted attention in various fields, particularly for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C9H13NO4S
- Molecular Weight : 231.27 g/mol
- Structural Features : The compound comprises an ethyl ester linked to a cyano group and a dioxo-substituted thiolane ring, contributing to its reactivity and biological interactions.
The biological activity of this compound involves its interaction with various biomolecules, potentially modulating enzyme activities and receptor functions. The unique thiolane structure allows for specific binding interactions that can lead to various pharmacological effects.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing cyano and thiolane moieties have shown promise against bacterial strains.
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
Data Table of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition at low concentrations, suggesting potential as a therapeutic agent in treating infections.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of similar compounds. It was found that the compound could induce apoptosis in human cancer cell lines by activating caspase pathways, indicating its potential as a lead compound for anticancer drug development.
Research Findings
Recent research has highlighted the importance of the thiolane ring in enhancing the biological activity of related compounds. The dioxo substitution is believed to play a crucial role in increasing the lipophilicity and bioavailability of the compound, which are essential for effective therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
